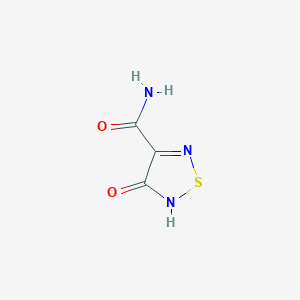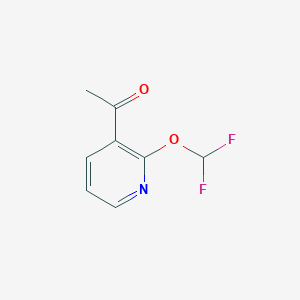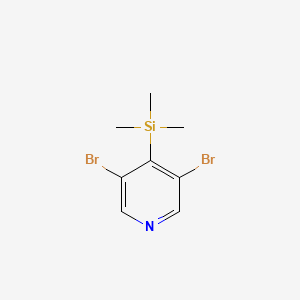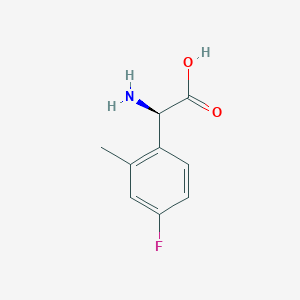
D-2-(p-Fluoro-o-methylphenyl)glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-2-(p-Fluoro-o-methylphenyl)glycine is a chemical compound with the molecular formula C9H10FNO2 It is a derivative of glycine, an amino acid, and features a fluorine atom and a methyl group attached to the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of D-2-(p-Fluoro-o-methylphenyl)glycine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as p-fluoro-o-methylbenzaldehyde and glycine.
Condensation Reaction: The p-fluoro-o-methylbenzaldehyde undergoes a condensation reaction with glycine in the presence of a suitable catalyst to form the desired product.
Purification: The crude product is then purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to control reaction parameters such as temperature, pressure, and reaction time.
Catalysts and Solvents: Employing specific catalysts and solvents to enhance the reaction rate and selectivity.
Purification Techniques: Implementing advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions: D-2-(p-Fluoro-o-methylphenyl)glycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The fluorine atom and methyl group on the phenyl ring can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used for reduction reactions.
Substitution Reagents: Halogenating agents, nucleophiles, and electrophiles are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
D-2-(p-Fluoro-o-methylphenyl)glycine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of D-2-(p-Fluoro-o-methylphenyl)glycine involves its interaction with molecular targets and pathways. The compound may act by:
Binding to Receptors: It can bind to specific receptors or enzymes, modulating their activity.
Pathway Modulation: It may influence biochemical pathways, leading to changes in cellular functions and responses.
Molecular Interactions: The compound’s unique structure allows it to interact with various molecular targets, resulting in specific biological effects.
Comparaison Avec Des Composés Similaires
D-2-(p-Fluorophenyl)glycine: Similar in structure but lacks the methyl group on the phenyl ring.
D-2-(o-Methylphenyl)glycine: Similar but lacks the fluorine atom on the phenyl ring.
D-2-(p-Chloro-o-methylphenyl)glycine: Similar but has a chlorine atom instead of a fluorine atom.
Uniqueness: D-2-(p-Fluoro-o-methylphenyl)glycine is unique due to the presence of both a fluorine atom and a methyl group on the phenyl ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C9H10FNO2 |
|---|---|
Poids moléculaire |
183.18 g/mol |
Nom IUPAC |
(2R)-2-amino-2-(4-fluoro-2-methylphenyl)acetic acid |
InChI |
InChI=1S/C9H10FNO2/c1-5-4-6(10)2-3-7(5)8(11)9(12)13/h2-4,8H,11H2,1H3,(H,12,13)/t8-/m1/s1 |
Clé InChI |
XCULNOTXKQRTCI-MRVPVSSYSA-N |
SMILES isomérique |
CC1=C(C=CC(=C1)F)[C@H](C(=O)O)N |
SMILES canonique |
CC1=C(C=CC(=C1)F)C(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(7-Chloropyrido[4,3-d]pyrimidin-4-yl)morpholine](/img/structure/B13123821.png)
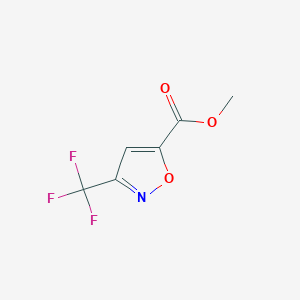
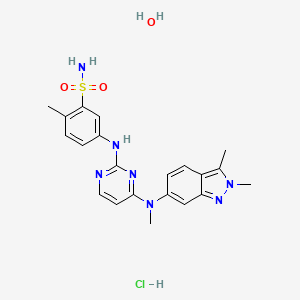
![2-(Tetrahydro-2H-pyran-4-yl)-1-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridin-1-yl)ethanone](/img/structure/B13123837.png)

![4-(Chloromethyl)pyrazolo[1,5-a]pyridine](/img/structure/B13123843.png)
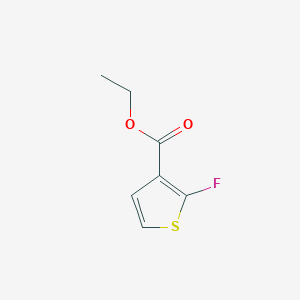
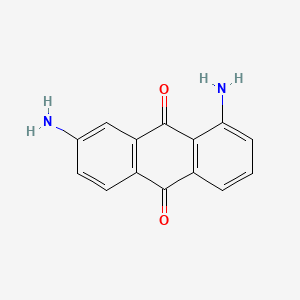
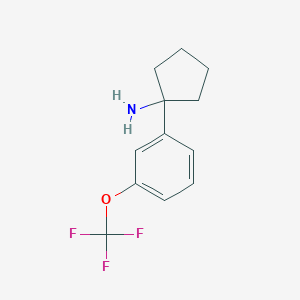
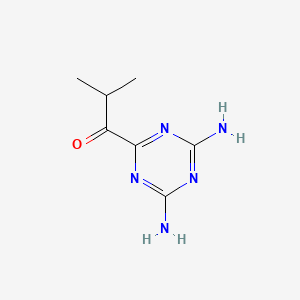
![9-Chloropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B13123881.png)
